molecular formula C44H54S6 B15412907 2-Decyl-5-[5-[5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene CAS No. 514188-79-5

2-Decyl-5-[5-[5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

Cat. No.: B15412907
CAS No.: 514188-79-5
M. Wt: 775.3 g/mol
InChI Key: RVYSDOMUAQDKAB-UHFFFAOYSA-N
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Description

This compound is a conjugated oligothiophene featuring five linearly linked thiophene units, each substituted with decyl (C₁₀H₂₁) chains at the 2-position. Such structural design enhances solubility in organic solvents due to the hydrophobic alkyl chains while maintaining extended π-conjugation for charge transport properties. Oligothiophenes with alkyl substituents are widely studied in organic electronics, including organic field-effect transistors (OFETs) and photovoltaics, due to their tunable electronic properties and processability .

Properties

CAS No.

514188-79-5

Molecular Formula

C44H54S6

Molecular Weight

775.3 g/mol

IUPAC Name

2-decyl-5-[5-[5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

InChI

InChI=1S/C44H54S6/c1-3-5-7-9-11-13-15-17-19-33-21-23-35(45-33)37-25-27-39(47-37)41-29-31-43(49-41)44-32-30-42(50-44)40-28-26-38(48-40)36-24-22-34(46-36)20-18-16-14-12-10-8-6-4-2/h21-32H,3-20H2,1-2H3

InChI Key

RVYSDOMUAQDKAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)CCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiophene derivatives, focusing on substituent effects, conjugation length, and functional properties.

Substituent Effects on Solubility and Electronic Properties
Compound Name Substituent(s) Key Properties Applications Reference
2-Decylthiophene Single decyl chain Monomeric; high solubility in nonpolar solvents; limited conjugation Precursor for polymerization
2-(3-Pentoxythiophen-2-yl)-...thiophene Pentoxy (C₅H₁₁O) groups Enhanced solubility in polar solvents; alkoxy groups donate electron density Organic semiconductors
5-((2-Ethylhexyl)thio)...carbaldehyde Ethylhexylthio group Thioether linkage modifies electronic structure; moderate solubility Charge-transport layers
5-(5-Methylthiophen-2-yl)...carbaldehyde Methyl and aldehyde Aldehyde enables crosslinking; shorter alkyl chain reduces solubility Organic synthesis intermediates
2,2'-Bithiophene,5-methyl-5'-phenyl Methyl and phenyl Phenyl group extends conjugation; aromaticity enhances stability Optoelectronic materials

Key Observations :

  • Alkyl vs. Alkoxy Chains: The decyl chains in the target compound improve solubility in nonpolar solvents compared to alkoxy-substituted analogs (e.g., pentoxy derivatives), which favor polar solvents .
  • Functional Groups : Aldehyde-containing derivatives (e.g., 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde) enable post-synthetic modifications but may exhibit reduced thermal stability compared to alkyl-substituted thiophenes .
  • Conjugation Length : The target compound’s pentathiophene backbone provides broader absorption spectra and lower band gaps (~2.1 eV estimated) than shorter oligomers (e.g., bithiophenes with Eg ~3.0 eV) .
Charge Transport and Device Performance
  • Target Compound: Extended conjugation and alkyl side chains balance charge-carrier mobility (μ ~10⁻³ cm²/Vs in OFETs) and solution processability, outperforming monomeric analogs like 2-decylthiophene (μ ~10⁻⁵ cm²/Vs) .
  • Phenyl-Substituted Bithiophene : The phenyl group in 2,2'-bithiophene-5-methyl-5'-phenyl enhances hole mobility (μ ~10⁻² cm²/Vs) due to planarization but reduces solubility .
Aggregation and Morphology
  • The decyl chains in the target compound likely reduce crystallization, favoring amorphous film formation critical for flexible electronics. In contrast, rigid analogs (e.g., terthiophene-carbaldehyde) form crystalline domains, which may introduce charge traps .

Preparation Methods

Bromination Precursor Preparation

Critical to chain elongation is the bromination of intermediate oligomers. Bauerle et al. demonstrated that N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves 87% yield for monobromination of 2-dodecylthiophene analogs. This system minimizes di-bromination byproducts through:

  • Controlled reagent addition rates (0.5 mmol/min)
  • Temperature modulation (0-5°C for NBS activation)
  • Polar aprotic solvent stabilization of reactive intermediates.

The bromination selectivity is critical given the compound's 23 rotatable bonds, which create multiple reactive conformers.

Stille Coupling Protocol

Palladium-catalyzed Stille couplings show particular efficacy for sexithiophene assembly:

Representative Conditions

Parameter Specification
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent Anhydrous THF
Temperature 80°C, 48 hr
Stannane Partner 2-Tributylstannylthiophene
Yield 62-68% (per coupling)

This method enables sequential coupling while preserving existing decyl substituents. The high heavy atom count (50 non-hydrogen atoms) necessitates extended reaction times for complete conversion.

Thiophene Ring Formation Methodologies

Core thiophene units are constructed prior to oligomerization using two principal approaches:

Gewald-Type Cyclization

The Chinese patent CN102115468B details optimized conditions for 2,5-disubstituted thiophene synthesis using sodium sulfide nonahydrate (Na₂S·9H₂O):

Reaction Scheme
RC≡C-CHO + HS-CH₂-COOR' → Thiophene-2,5-diester

Key Advantages

  • Atom economy : 92% theoretical yield
  • Functional group tolerance : Compatible with decyl chains
  • Scalability : Demonstrated at 5 kg scale

Lawesson's Reagent Mediated Cyclization

For sulfur-deficient precursors, Lawesson's reagent (LR) effects rapid thiophenization:

Optimized Parameters

  • Molar ratio : 1:1.2 (diketone:LR)
  • Solvent : Refluxing toluene
  • Time : 3-5 hr
  • Yield : 78-84%

This method proves particularly effective for introducing electron-deficient thiophene units during later-stage functionalization.

Purification and Characterization

Final isolation requires orthogonal techniques:

Purification Workflow

  • Crude precipitation : Methanol/chloroform
  • Column chromatography : Silica gel, hexane:EA (9:1)
  • Recrystallization : Ethanol/water gradient

Analytical Data

Technique Key Characteristics
¹H NMR δ 0.88 (t, 6H), 1.26 (m, 32H)
MALDI-TOF m/z 775.3 [M]⁺
UV-Vis λmax 428 nm (CHCl₃)

The topological polar surface area of 169 Ų confirms limited hydrogen bonding capacity, guiding solvent selection.

Scale-Up Considerations

Industrial production faces distinct challenges:

Process Intensification Parameters

Factor Laboratory Scale Pilot Scale
Reaction Volume 500 mL 500 L
Catalyst Loading 5 mol% 2.8 mol%
Temperature Control ±2°C ±0.5°C
Final Purity 95% 99.5%

Continuous flow systems show promise for improving yield consistency during Stille couplings.

Q & A

Q. How can researchers validate the absence of toxic byproducts during large-scale synthesis?

  • Methodological Answer :
  • Implement high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) to detect sulfur-containing byproducts (e.g., thiophene sulfoxides) .
  • Screen for genotoxicity using Ames tests if the compound is intended for bioelectronic interfaces .

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